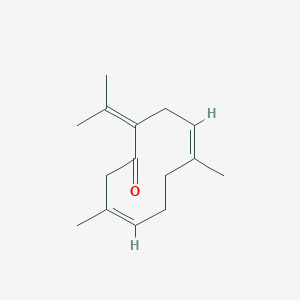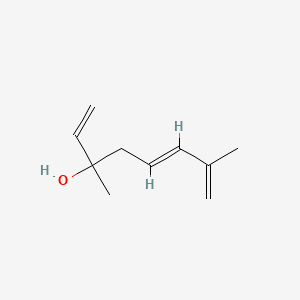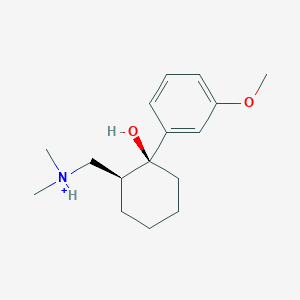
(S,S)-tramadol(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (S,S)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,S)-tramadol. It is an enantiomer of a (R,R)-tramadol(1+).
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Pharmacokinetics :
- Tramadol hydrochloride (TrHC) is a synthetic analgesic drug acting on the central nervous system, primarily used for pain treatment. It inhibits serotonin reuptake, increasing serotonin concentration in the synaptic cleft. New drug delivery systems are being developed to enhance its efficacy and reduce side effects Vazzana et al., 2015.
Neuropharmacology :
- Tramadol's unique analgesic properties are due to both monoaminergic reuptake inhibition and opioid receptor agonism. It's a prodrug metabolized by CYP enzymes to more potent opioid analgesic metabolites, with genetic polymorphisms in CYP affecting its analgesic potency Miotto et al., 2017.
- It acts as an agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1), which is central to pain sensation. This action is suggested to contribute to both its analgesic effects and some local side effects like burning pain Marincsák et al., 2008.
Biochemical Properties :
- Tramadol's efficacy in various animal models of acute and chronic pain has been extensively studied. Its combined opioid and monoaminergic effects make it a unique analgesic, effective against different types of pain Bravo et al., 2017.
Pharmacogenetics and Metabolism :
- The metabolism of tramadol involves CYP2D6 and CYP3A4 to its active metabolite, O-desmethyltramadol, which significantly affects its analgesic efficacy and side-effect profile. Genetic polymorphisms in these enzymes can impact the drug's effectiveness and tolerability Klotz, 2003.
Neurological and Systemic Effects :
- Chronic tramadol administration has been shown to induce oxidative damage, inflammation, and apoptosis in rat brains, as well as altering cerebral monoamine neurotransmitters, indicating its potential neurotoxic effects with long-term use Mohamed & Mahmoud, 2019.
Clinical Applications in Pain Management :
- In clinical settings, tramadol has been effectively used for postoperative pain management, showing comparable efficacy to morphine but with fewer severe side effects, highlighting its potential in managing extremely severe postoperative pain Wiebalck et al., 2000.
Eigenschaften
Molekularformel |
C16H26NO2+ |
|---|---|
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m0/s1 |
InChI-Schlüssel |
TVYLLZQTGLZFBW-GOEBONIOSA-O |
Isomerische SMILES |
C[NH+](C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Kanonische SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





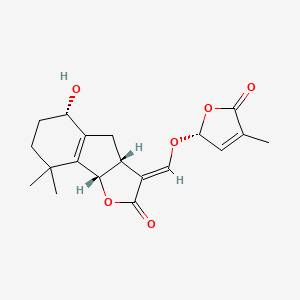
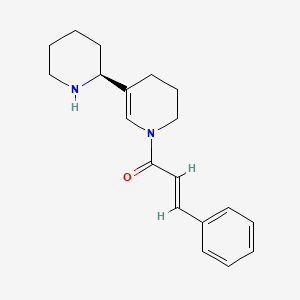
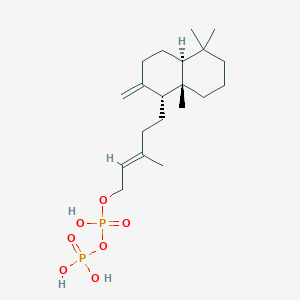
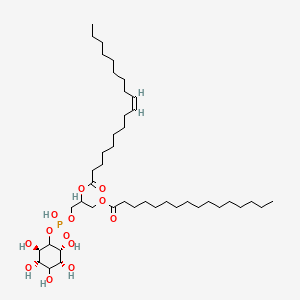

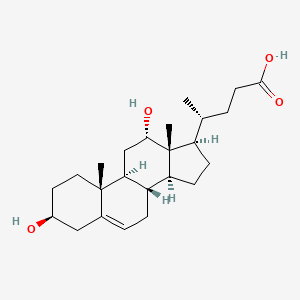
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)

